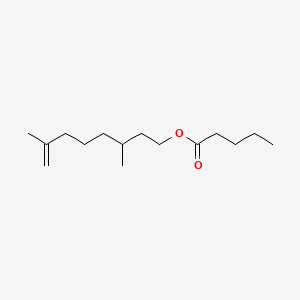

3,7-Dimethyloct-7-enyl pentanoate

説明

3,7-Dimethyloct-7-enyl pentanoate is a branched-chain ester characterized by a pentanoic acid moiety esterified with a terpene-derived alcohol, 3,7-dimethyloct-7-enol. Its structure features a double bond at the 7-position of the octenyl chain and methyl substituents at the 3- and 7-positions, contributing to its unique stereochemical and physicochemical properties.

特性

CAS番号 |

10580-14-0 |

|---|---|

分子式 |

C15H28O2 |

分子量 |

240.387 |

IUPAC名 |

3,7-dimethyloct-7-enyl pentanoate |

InChI |

InChI=1S/C15H28O2/c1-5-6-10-15(16)17-12-11-14(4)9-7-8-13(2)3/h14H,2,5-12H2,1,3-4H3 |

InChIキー |

PDPUQTTUMMIUBR-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)OCCC(C)CCCC(=C)C |

同義語 |

(-)-Pentanoic acid 3,7-dimethyl-7-octenyl ester |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The following sections compare 3,7-dimethyloct-7-enyl pentanoate with structurally analogous esters, focusing on isomerism, ester functionality, volatility, and substituent effects.

Structural Isomerism and Double Bond Positioning

The position of the double bond in the dimethyloctenyl chain significantly influences molecular geometry and reactivity:

- Geranyl pentanoate (3,7-Dimethylocta-2,6-dienyl pentanoate): The conjugated diene system (C2–C3 and C6–C7 double bonds) increases rigidity and may improve UV stability but reduce volatility due to extended π-electron delocalization .

- 3,7-Dimethyloct-6-enyl pentanoate: The internal double bond (C6–C7) introduces steric constraints near the ester oxygen, possibly affecting hydrolysis rates .

Table 1: Structural and Functional Comparison of Dimethyloctenyl Pentanoates

| Compound | Double Bond Position | Key Features |

|---|---|---|

| 3,7-Dimethyloct-7-enyl pentanoate | C7–C8 | Terminal double bond; lower steric hindrance, higher volatility (inferred) |

| Geranyl pentanoate | C2–C3, C6–C7 | Conjugated diene; increased rigidity, UV stability |

| 3,7-Dimethyloct-6-enyl pentanoate | C6–C7 | Internal double bond; steric effects near ester group |

Ester Group Effects on Bioactivity and Stability

Comparisons with non-terpene esters highlight the role of the pentanoate group:

- Levonorgestrel pentanoate: The linear pentanoate chain in this steroid ester allows moderate planarity and steric shielding, contrasting with cyclobutylcarboxylate esters, which exhibit enhanced planarity and bioactivity due to restricted torsion angles .

- Methyl pentanoate: Simpler esters like methyl pentanoate demonstrate higher initial vapor concentrations (1,120 ppm at 1 hour) compared to pentanoic acid (950 ppm), but rapid depletion due to volatility .

Volatility and Vapor Pressure Trends

Vapor concentration studies on pentanoate derivatives reveal:

- Methyl pentanoate: Rapid evaporation (1,120 ppm at 1 hour) due to low molecular weight and minimal branching .

- 3,7-Dimethyloct-7-enyl pentanoate: Expected lower volatility than methyl pentanoate due to bulkier terpene-derived alcohol, though higher than geranyl pentanoate (conjugated diene reduces volatility).

- Hexanoic acid analogs: Increased chain length (C6 vs. C5) reduces vapor pressure but enhances persistence in headspace .

Substituent and Branching Effects

Branching in the alcohol moiety impacts solubility and intermolecular interactions:

- Bornyl pentanoate: The bicyclic bornyl group introduces significant steric bulk, reducing hydrolysis rates and enhancing thermal stability compared to linear analogs .

- Isopropyl pentanoate: Short branching (isopropyl group) increases hydrophobicity and may improve lipid solubility for flavor applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。